molecular formula C6H15NO B1423371 3-Methyl-3-(methylamino)butan-1-ol CAS No. 17945-49-2

3-Methyl-3-(methylamino)butan-1-ol

Cat. No. B1423371
CAS RN: 17945-49-2
M. Wt: 117.19 g/mol
InChI Key: VQOUDUVJUBAXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-3-(methylamino)butan-1-ol” is a chemical compound with the molecular formula C6H15NO . It is also known as 1-Butanol, 3-methyl-3-(methylamino)- .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H15NO . For a more detailed view of the structure, you may refer to resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 178.5±23.0 °C and a predicted density of 0.874±0.06 g/cm3 .

Scientific Research Applications

Metabolic Pathways and Designer Drugs

3-Methyl-3-(methylamino)butan-1-ol, through its derivatives, is involved in metabolic pathways related to designer drugs. A study identified specific metabolites of new designer drugs, where beta-ketone reduction is a significant metabolic pathway. This research indicates the compound's relevance in understanding the metabolism of designer drugs (Zaitsu et al., 2009).

Solvent Applications

This compound has applications in solvent systems. A study on liquid-liquid equilibria involving 2,3-butanediol, water, and various organic solvents including 3-methyl-1-butanol, highlights the compound's effectiveness and selectivity as a solvent in industrial processes (Sharma et al., 1994).

Pharmaceutical Intermediates

It serves as an intermediate in pharmaceutical synthesis. The resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, was studied for optimized industrial-scale resolution (Sakai et al., 2003).

Chemical Reactions and Catalysis

The compound plays a role in chemical reactions and catalysis. Research on the reactions of alcohols like 3-methylbutan-1-ol with thionyl chloride provides insights into isomerically and optically pure alkyl halides, crucial in chemical synthesis and industrial applications (Hudson & de Spinoza, 1976).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methyl-1-butanol, indicates that it is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye damage, and may be harmful if inhaled .

Future Directions

Recent research has focused on the microbial production of similar compounds for use as biofuels . This represents a promising future direction for the development of “3-Methyl-3-(methylamino)butan-1-ol” and similar compounds.

properties

IUPAC Name

3-methyl-3-(methylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,7-3)4-5-8/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOUDUVJUBAXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298398
Record name 3-Methyl-3-(methylamino)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17945-49-2
Record name 3-Methyl-3-(methylamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17945-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3-(methylamino)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3-(methylamino)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-(methylamino)butan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-(methylamino)butan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Methyl-3-(methylamino)butan-1-ol
Reactant of Route 4
3-Methyl-3-(methylamino)butan-1-ol
Reactant of Route 5
Reactant of Route 5
3-Methyl-3-(methylamino)butan-1-ol
Reactant of Route 6
Reactant of Route 6
3-Methyl-3-(methylamino)butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.